molecular formula C15H13ClO3 B12820031 Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate

Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate

Cat. No.: B12820031
M. Wt: 276.71 g/mol
InChI Key: OSHJGACRNSBMBO-UHFFFAOYSA-N
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Description

Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate is an organic compound with a complex structure that includes a chlorophenyl group, a hydroxy group, and a phenylacetate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate typically involves the esterification of 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetic acid with methanol in the presence of an acid catalyst. The reaction is carried out under reflux conditions to ensure complete conversion of the acid to the ester.

Industrial Production Methods

Industrial production of this compound may involve similar esterification processes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product.

Chemical Reactions Analysis

Types of Reactions

Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: The ester group can be reduced to an alcohol using reducing agents such as lithium aluminum hydride.

    Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous or alcoholic solution.

Major Products Formed

    Oxidation: Formation of 2-(4-chlorophenyl)-2-oxo-2-phenylacetate.

    Reduction: Formation of 2-(4-chlorophenyl)-2-hydroxy-2-phenylethanol.

    Substitution: Formation of various substituted phenylacetates depending on the nucleophile used.

Scientific Research Applications

Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and as a precursor in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate involves its interaction with specific molecular targets. The hydroxy and ester groups can form hydrogen bonds with biological molecules, influencing their activity. Additionally, the chlorophenyl group can interact with hydrophobic pockets in proteins, affecting their function.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 2-(4-bromophenyl)-2-hydroxy-2-phenylacetate
  • Methyl 2-(4-fluorophenyl)-2-hydroxy-2-phenylacetate
  • Methyl 2-(4-methylphenyl)-2-hydroxy-2-phenylacetate

Uniqueness

Methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate is unique due to the presence of the chlorophenyl group, which imparts distinct chemical and biological properties. The chlorine atom can participate in specific interactions that are not possible with other halogens or substituents, making this compound particularly interesting for research and development.

Properties

Molecular Formula

C15H13ClO3

Molecular Weight

276.71 g/mol

IUPAC Name

methyl 2-(4-chlorophenyl)-2-hydroxy-2-phenylacetate

InChI

InChI=1S/C15H13ClO3/c1-19-14(17)15(18,11-5-3-2-4-6-11)12-7-9-13(16)10-8-12/h2-10,18H,1H3

InChI Key

OSHJGACRNSBMBO-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C(C1=CC=CC=C1)(C2=CC=C(C=C2)Cl)O

Origin of Product

United States

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